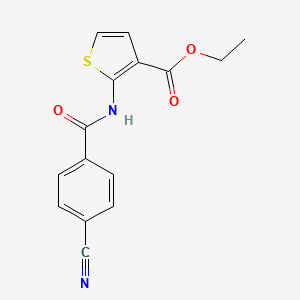

Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(4-cyanobenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c1-2-20-15(19)12-7-8-21-14(12)17-13(18)11-5-3-10(9-16)4-6-11/h3-8H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACVPLUTYGVDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires the presence of a base and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity could be due to its interaction with cellular pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate, a comparative analysis with structurally analogous compounds is presented below.

Physicochemical Properties

- In contrast, the cyano group in the target compound balances hydrophilicity and reactivity .

- Thermal Stability : Melting points vary significantly. For example, derivatives with fused cycloheptane rings (e.g., ) exhibit higher thermal stability (melting points >200°C), whereas compounds with flexible side chains (e.g., allyl groups in ) show lower melting points (170–225°C) .

Key Observations :

- Antioxidant Activity : Electron-donating groups (e.g., hydroxyl or methoxy) significantly enhance radical scavenging. Compound H outperforms standard antioxidants due to its 4-hydroxy-3,5-dimethoxyphenyl substituent .

- Anticancer Potential: Derivatives with thioxotetrahydropyrimidine or allyl groups (e.g., ) show potent activity against breast cancer (MCF-7) cells, likely via apoptosis induction .

Structure-Activity Relationships (SAR)

- Substituent Position: Para-substituted benzamido groups (e.g., 4-CN, 4-NO₂, 4-Cl) optimize steric and electronic interactions with biological targets .

- Ring Modifications : Fusing thiophene with larger rings (e.g., cycloheptane in ) may reduce solubility but improve target binding through conformational rigidity.

Biological Activity

Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry and agrochemicals. This article provides an overview of its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a cyanobenzamide group. This structural arrangement is significant for its biological interactions, as the functional groups can engage in various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the cyanobenzamido group suggests potential for hydrogen bonding and hydrophobic interactions, which may enhance binding affinity to biological targets.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation: It might act as an agonist or antagonist at specific receptor sites, influencing cellular signaling cascades.

1. Antioxidant Activity

Studies indicate that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown up to 56.9% inhibition in nitric oxide scavenging assays, comparable to standard antioxidants like ascorbic acid .

2. Antimicrobial Activity

The compound has also demonstrated notable antimicrobial effects against various bacterial strains. For example, derivatives showed inhibition zones comparable to standard antibiotics like streptomycin against E. coli and S. aureus, indicating potential as an antibacterial agent .

Comparative Studies

A comparison with similar compounds reveals unique biological profiles based on structural variations:

| Compound Name | Structure | Antioxidant Activity (%) | Antibacterial Activity (Zone of Inhibition mm) |

|---|---|---|---|

| This compound | Structure | 56.9 | E.coli: 15; S.aureus: 17 |

| Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate | Structure | 52.7 | E.coli: 16; S.aureus: 15 |

| Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate | Structure | 48.9 | E.coli: 14; S.aureus: 16 |

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant potential of thiophene derivatives, this compound was evaluated alongside other compounds. The results indicated that modifications in the thiophene structure significantly affect antioxidant capacity, highlighting the importance of functional groups in determining biological activity .

Case Study 2: Antibacterial Screening

A series of antibacterial tests were conducted where the compound exhibited varying degrees of effectiveness against gram-positive and gram-negative bacteria. The data suggested that the presence of the carboxamide group enhances antibacterial properties compared to other substituents like nitrile or ethyl ester .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via acylation of an ethyl 2-aminothiophene-3-carboxylate precursor with 4-cyanobenzoyl chloride. Key steps include:

- Cyanoacetylation : Use of acylation agents like 1-cyanoacetyl-3,5-dimethylpyrazole under reflux in toluene with catalytic piperidine (yields: 72–94%) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while toluene minimizes side reactions .

- Purification : Recrystallization in ethanol or methanol ensures high purity .

- Data Table :

| Reaction Step | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acylation | Toluene | Piperidine | 5–6 | 72–94 |

| Cyclization | DMF | None | 12–24 | 60–85 |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Key signals include the thiophene ring protons (δ 6.8–7.5 ppm), ester carbonyl (δ ~165 ppm), and cyanobenzamido NH (δ ~10 ppm) .

- IR Spectroscopy : Stretching vibrations for C≡N (~2220 cm⁻¹), amide C=O (~1680 cm⁻¹), and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., m/z 343 for C₁₆H₁₃N₂O₃S) .

Q. How does the electronic nature of the thiophene ring affect reactivity in further functionalization?

- Methodology :

- Electrophilic Substitution : The electron-rich thiophene ring undergoes halogenation or nitration at the 5-position due to resonance stabilization .

- Knoevenagel Condensation : Active methylene groups (e.g., cyanoacetamide derivatives) enable C=C bond formation with aldehydes .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational NMR data for this compound?

- Methodology :

- X-ray Crystallography : Validate molecular geometry (e.g., bond lengths, dihedral angles) using SHELX programs for refinement .

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental NMR shifts to identify conformational discrepancies .

- Example : A 0.2–0.5 ppm deviation in NH proton shifts may arise from solvent effects or hydrogen bonding .

Q. What strategies optimize regioselectivity in post-synthetic modifications of the thiophene core?

- Methodology :

- Directing Groups : The 4-cyanobenzamido group directs electrophiles to the 5-position via resonance .

- Protection/Deprotection : Temporarily protect the amide NH with Boc groups to enable orthogonal functionalization .

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki) for aryl substitutions .

Q. How do steric and electronic properties influence the compound’s bioactivity in drug discovery contexts?

- Methodology :

- SAR Studies : Modify the cyanophenyl or ester group to assess antimicrobial/anti-inflammatory activity .

- Docking Simulations : Analyze binding to targets (e.g., STAT3) using the acrylamide group’s π-π stacking and H-bonding potential .

- Data Table :

| Derivative | Bioassay (IC₅₀, μM) | Target Protein |

|---|---|---|

| Parent | 12.4 ± 1.2 | STAT3 |

| Nitro-Sub | 8.9 ± 0.8 | STAT3 |

Methodological Challenges & Solutions

Q. What are the limitations of crystallographic refinement for this compound, and how can they be addressed?

- Challenge : Poor diffraction due to flexible ester groups or disorder in the cyanophenyl moiety.

- Solution :

- Use SHELXL for anisotropic displacement parameter refinement .

- Collect high-resolution data (<1.0 Å) at synchrotron facilities .

Q. How can researchers mitigate decomposition during prolonged storage?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.